Cas no 18903-01-0 (1-cinnamylpiperazine)

1-Cinnamylpiperazine is a chemical compound featuring a piperazine core substituted with a cinnamyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and organic synthesis applications. The cinnamyl moiety offers opportunities for further functionalization, while the piperazine ring provides a versatile scaffold for building more complex molecules. Its balanced lipophilicity and electron-rich nature make it a candidate for intermediates in medicinal chemistry, particularly in the development of CNS-targeting agents. The compound’s stability under standard conditions ensures ease of handling in laboratory settings. Research applications may include investigations into receptor binding or as a precursor for heterocyclic derivatives.
1-cinnamylpiperazine structure
1-cinnamylpiperazine structure
Product name:1-cinnamylpiperazine
CAS No:18903-01-0
MF:C13H18N2
MW:202.295423030853
MDL:MFCD00063251
CID:225271
PubChem ID:726896

1-cinnamylpiperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-(3-phenyl-2-propen-1-yl)-
    • (E)-4-(3-phenyl-2-propenyl)piperazine
    • 1-((E)-3-PHENYLALLYL)PIPERAZINE
    • 1-(3-Phenyl-2-propenyl)piperazin
    • 1-(3-PHENYL-ALLYL)-PIPERAZINE
    • 1-(CINNAMYL)PIPERAZINE
    • 1-[(E)-3-phenylallyl]-piperazine
    • 1-cinnamyl-piperazine
    • 1-TRANS-CINNAMYL PIPERAZINE
    • N-CINNAMYLPIPERAZINE
    • TIMTEC-BB SBB000411
    • trans-1-Ciamylpiperazine
    • trans-1-cinnamyl piperazine
    • 1-(3-Phenyl-2-Propenyl)Piperazine
    • cinnamylpiperazine
    • LABOTEST-BB LT00233225
    • 1-Cinnamylpiperazine,97%
    • 1-(Cinnamyl)piperazine 97%
    • 1-cinnamylpiperazine
    • 1-[(E)-3-phenylprop-2-enyl]piperazine
    • CIS-1-PROPENE-1-BORONICACID
    • 87179-40-6
    • NS00053632
    • CS-0238875
    • GF-0118
    • 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine
    • Piperazine, 1-(3-phenyl-2-propen-1-yl)-
    • 1-(3-Phenylprop-2-en-1-yl)piperazine, trans
    • AKOS000120479
    • EN300-20157
    • 18903-01-0
    • Piperazine, 1-[(2E)-3-phenyl-2-propen-1-yl]-
    • MFCD00063251
    • FastRedBsalt
    • AK-968/40723571
    • 1-(cinnamyl)-piperazine
    • trans-1-Cinnamylpiperazine, 97%
    • HMS1540K11
    • SCHEMBL1151817
    • BCP12167
    • EN300-303339
    • CHEMBL503140
    • Piperazine, 1-[(2E)-3-phenyl-2-propenyl]-
    • F2190-0513
    • [(2E)-3-phenylprop-2-enyl]piperazine
    • 1-(3-phenylprop-2-en-1-yl)piperazine
    • DTXSID501035300
    • AC-15888
    • Z104477084
    • (E)-1-Cinnamylpiperazine
    • Oprea1_749211
    • A10258
    • trans-1-Cinnamylpiperazine
    • trans-1-cinnamyl-piperazine
    • CS-0368545
    • ((2E)-3-phenylprop-2-enyl)piperazine
    • WGEIOMTZIIOUMA-QPJJXVBHSA-N
    • 2426-52-0
    • STK374842
    • BBL010314
    • DB-030453
    • MDL: MFCD00063251
    • Inchi: 1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2
    • InChI Key: WGEIOMTZIIOUMA-QPJJXVBHSA-N
    • SMILES: C1(/C=C/CN2CCNCC2)C=CC=CC=1

Computed Properties

  • Exact Mass: 202.146998583g/mol
  • Monoisotopic Mass: 202.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.8
  • Topological Polar Surface Area: 15.3
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Uncertain
  • Density: 0.989 g/mL at 25 °C(lit.)
  • Melting Point: 39-44℃
  • Boiling Point: 129℃
  • Flash Point: >230 °F
  • Refractive Index: 1.574-1.576
  • Solubility: Uncertain

1-cinnamylpiperazine Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36

1-cinnamylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20157-0.5g
1-(3-phenylprop-2-en-1-yl)piperazine
18903-01-0 90.0%
0.5g
$42.0 2025-02-20
TRC
C442180-500mg
1-Cinnamylpiperazine
18903-01-0
500mg
$ 60.00 2022-01-10
TRC
C442180-100mg
1-Cinnamylpiperazine
18903-01-0
100mg
$ 50.00 2022-01-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14655-5G
1-cinnamylpiperazine
18903-01-0 95%
5g
¥ 363.00 2023-04-14
Enamine
EN300-20157-0.1g
1-(3-phenylprop-2-en-1-yl)piperazine
18903-01-0 90.0%
0.1g
$29.0 2025-02-20
abcr
AB143566-100 g
1-(Cinnamyl)-piperazine; 97%
18903-01-0
100g
€168.50 2023-05-09
Enamine
EN300-20157-10g
1-(3-phenylprop-2-en-1-yl)piperazine
18903-01-0 90%
10g
$361.0 2023-09-16
abcr
AB143566-100g
1-(Cinnamyl)-piperazine, 97%; .
18903-01-0 97%
100g
€168.50 2025-03-19
Ambeed
A994233-5g
1-(3-Phenyl-2-propenyl)piperazine
18903-01-0 98%
5g
$206.0 2024-04-22
A2B Chem LLC
AB16111-1g
Trans-1-cinnamylpiperazine
18903-01-0
1g
$14.00 2024-04-20

Additional information on 1-cinnamylpiperazine

Introduction to 1-cinnamylpiperazine (CAS No. 18903-01-0)

1-cinnamylpiperazine, identified by the Chemical Abstracts Service registry number CAS No. 18903-01-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperazine ring substituted with a cinnamyl group, has garnered attention due to its unique structural and pharmacological properties. The combination of the piperazine core and the aromatic cinnamyl moiety contributes to its potential applications in drug discovery and development.

The structure of 1-cinnamylpiperazine exhibits a distinct framework that combines the nitrogen-rich piperazine ring with the hydrophobic cinnamyl side chain. This dual functionality makes it a versatile scaffold for designing molecules with tailored biological activities. The presence of the aromatic ring system in the cinnamyl group enhances its interactions with biological targets, while the piperazine moiety is known for its role in modulating neurotransmitter systems.

In recent years, 1-cinnamylpiperazine has been explored for its potential in various therapeutic areas. One of the most promising applications is in the development of neuropharmacological agents. The piperazine scaffold is commonly found in drugs that interact with serotonin, dopamine, and other neurotransmitter receptors. By incorporating the cinnamyl group, researchers aim to enhance binding affinity and selectivity, which could lead to more effective treatments for neurological disorders.

Recent studies have highlighted the pharmacological properties of 1-cinnamylpiperazine, particularly its interaction with serotonin receptors. Research indicates that this compound may exhibit agonistic or modulatory effects on serotonin 5-HT1A and 5-HT2A receptors, which are implicated in conditions such as depression, anxiety, and cognitive disorders. The cinnamyl group appears to influence the compound's pharmacokinetic profile, potentially improving bioavailability and metabolic stability.

The synthesis of 1-cinnamylpiperazine involves multi-step organic reactions, typically starting from readily available precursors such as piperazine and cinnamaldehyde derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale studies and clinical trials. The synthesis route often includes functional group transformations such as alkylation and reduction, which are well-established in organic chemistry.

From a medicinal chemistry perspective, 1-cinnamylpiperazine serves as an interesting scaffold for structure-activity relationship (SAR) studies. By modifying either the piperazine ring or the cinnamyl side chain, researchers can explore how these changes affect biological activity. Such modifications can lead to the discovery of novel analogs with improved efficacy and reduced side effects.

Current research also focuses on the toxicological profile of 1-cinnamylpiperazine. Preliminary studies suggest that it exhibits moderate solubility in water and organic solvents, which could influence its formulation and delivery methods. Additionally, its metabolic stability is a critical factor that determines its bioavailability and duration of action. Further toxicological assessments are necessary to ensure safety before moving into human clinical trials.

The potential applications of 1-cinnamylpiperazine extend beyond neuropharmacology. Some investigations have explored its role in anti-inflammatory and analgesic therapies due to its ability to modulate certain enzyme systems. The cinnamyl group's anti-inflammatory properties are particularly noteworthy, as it may interact with cyclooxygenase (COX) enzymes or other inflammatory pathways.

In conclusion, 1-cinnamylpiperazine (CAS No. 18903-01-0) is a compound with significant potential in pharmaceutical research. Its unique structure combines a piperazine core with a cinnamyl side chain, offering opportunities for developing novel therapeutic agents. Ongoing studies continue to unravel its pharmacological mechanisms and explore new applications in medicine. As research progresses, this compound may play a crucial role in addressing various health challenges.

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(CAS:18903-01-0)1-cinnamylpiperazine
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